ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Brand Name: Vulcanchem
CAS No.: 1174880-02-4
VCID: VC4200328
InChI: InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-7-15-8(5-6-14-15)10(11,12)13/h5-6H,2-4,7H2,1H3
SMILES: CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F
Molecular Formula: C10H13F3N2O2
Molecular Weight: 250.221

ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

CAS No.: 1174880-02-4

Cat. No.: VC4200328

Molecular Formula: C10H13F3N2O2

Molecular Weight: 250.221

* For research use only. Not for human or veterinary use.

ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate - 1174880-02-4

Specification

CAS No. 1174880-02-4
Molecular Formula C10H13F3N2O2
Molecular Weight 250.221
IUPAC Name ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate
Standard InChI InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-7-15-8(5-6-14-15)10(11,12)13/h5-6H,2-4,7H2,1H3
Standard InChI Key UWMFKJWELZLCIE-UHFFFAOYSA-N
SMILES CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C10H13F3N2O2\text{C}_{10}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}_{2}, corresponds to a pyrazole ring linked via a butanoate ester to an ethyl group. Key structural features include:

  • A trifluoromethyl (-CF3_3) group at the pyrazole’s 5-position, imparting electron-withdrawing effects and metabolic stability.

  • A butanoate ester side chain at the 1-position of the pyrazole, enhancing lipophilicity and modulating bioavailability.

The IUPAC name, ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate, reflects this substitution pattern. Spectroscopic data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, would typically reveal signals for the pyrazole protons (δ 6.5–7.5 ppm), trifluoromethyl carbons (δ 120–125 ppm, 19F^\text{19}\text{F}-NMR), and ester carbonyl (δ 170–175 ppm).

Table 1: Molecular and Structural Data

PropertyValue
CAS Number1174880-02-4
Molecular FormulaC10H13F3N2O2\text{C}_{10}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight250.221 g/mol
SMILESCCOC(=O)CCCN1C(=CC=N1)C(F)(F)F
InChIKeyUWMFKJWELZLCIE-UHFFFAOYSA-N

Synthetic Pathways and Reaction Mechanisms

Multi-Step Synthesis Strategy

The synthesis of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves sequential reactions to construct the pyrazole core and introduce the trifluoromethyl group:

  • Pyrazole Ring Formation:
    Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, reaction of hydrazine with ethyl acetoacetate yields a pyrazole precursor.

  • Trifluoromethylation:
    Introduction of the -CF3_3 group via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3_3I) or Umemoto’s reagent. This step often requires transition metal catalysts (e.g., CuI) to facilitate C–CF3_3 bond formation.

  • Esterification and Side-Chain Elongation:
    Alkylation of the pyrazole nitrogen with ethyl 4-bromobutanoate in the presence of a base (e.g., K2_2CO3_3) to install the butanoate ester.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine, ethyl acetoacetate, HCl65–75
TrifluoromethylationCF3_3I, CuI, DMF, 80°C50–60
AlkylationEthyl 4-bromobutanoate, K2_2CO3_3, DMF70–80

Optimization challenges include minimizing byproducts during trifluoromethylation and improving regioselectivity in pyrazole substitution.

Physicochemical Properties and Analytical Characterization

Key Properties

While solubility data remain unreported, the compound’s logP (calculated: ~2.5) suggests moderate lipophilicity, suitable for membrane penetration in biological systems. Stability studies indicate susceptibility to ester hydrolysis under strongly acidic or basic conditions, necessitating careful storage.

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at ~1740 cm1^{-1} (ester C=O stretch) and 1130–1250 cm1^{-1} (C–F stretches).

  • Mass Spectrometry: Molecular ion peak at m/z 250.1 (M+^+), with fragments at m/z 177 (loss of -COOEt) and 130 (pyrazole-CF3_3).

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparison with ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1174860-75-3) reveals:

  • 3-CF3_3 Isomer: Reduced metabolic stability due to steric hindrance at the 3-position, limiting enzyme interactions.

  • 5-CF3_3 Isomer: Enhanced bioactivity attributed to optimal electronic effects and spatial orientation.

Current Challenges and Future Research Directions

Limitations

  • Synthetic Scalability: Low yields in trifluoromethylation steps necessitate greener catalysts (e.g., photoredox catalysts).

  • Data Gaps: Absence of in vivo toxicity profiles and environmental impact assessments.

Future Prospects

  • Structure-Activity Relationship (SAR) Studies: Modifying the butanoate chain length or pyrazole substituents to optimize potency.

  • Hybrid Molecules: Conjugating the pyrazole core with bioactive moieties (e.g., chalcones, sulfonamides) for multitarget therapies.

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